molecular formula C7H5BrClN3 B13922190 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine

6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13922190
M. Wt: 246.49 g/mol
InChI Key: XVKRNRWULAHSRX-UHFFFAOYSA-N
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Description

Research Applications and Value 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2488625-50-7) is a high-value chemical building block in medicinal chemistry and antibacterial discovery. This halogenated, nitrogen-rich heterocyclic scaffold is a key synthetic intermediate for developing novel FtsZ inhibitors, which are a promising class of antibacterial agents targeting the bacterial cell division protein . Furthermore, the pyrrolo[2,3-d]pyrimidine core is a privileged structure in designing targeted kinase inhibitors (TKIs) for cancer research, with derivatives showing potent activity against enzymes like EGFR, Her2, and VEGFR2 . The bromo and chloro substituents at the 6- and 4-positions make this compound an ideal substrate for further functionalization via cross-coupling and nucleophilic aromatic substitution reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Handling and Safety This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. Handle with appropriate care, as it may be hazardous. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H5BrClN3/c1-3-10-6(9)4-2-5(8)12-7(4)11-3/h2H,1H3,(H,10,11,12)

InChI Key

XVKRNRWULAHSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(N2)Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically follows a multi-step sequence involving:

  • Construction of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of the chlorine substituent at position 4.
  • Methylation at position 2.
  • Bromination at position 6.

The order of these steps can vary depending on the synthetic route, but bromination is commonly performed as a late-stage functionalization to ensure regioselectivity and high yield.

Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A crucial intermediate in the synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be prepared efficiently by a novel four-step method that improves yield and purity while reducing reaction time and waste. According to a patent (US10738058B2), this method involves:

  • Starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
  • Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
  • Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydroxide and hydrochloric acid treatment.
  • Final isolation by washing and drying, yielding product with >99.5% purity without further purification.

This process achieves overall yields up to 75% with high purity, making it a reliable foundation for further functionalization.

Methylation at Position 2

Methylation at position 2 of the pyrrolo[2,3-d]pyrimidine core is typically achieved by using methylating agents such as methyl iodide or methyl sulfate under basic conditions. While specific literature on methylation at position 2 of this scaffold is limited, analogous procedures in pyrimidine chemistry suggest:

  • Deprotonation of the nitrogen at position 2 or adjacent carbon.
  • Reaction with methylating reagent under controlled temperature (0–50°C).
  • Purification by recrystallization or chromatography.

This step is critical to introduce the methyl group that modulates the compound’s lipophilicity and steric properties.

Bromination at Position 6

Bromination to introduce the bromine substituent at position 6 is commonly performed using N-bromosuccinimide (NBS) as the brominating agent. Multiple examples from synthesis of related brominated pyrrolo[2,3-d]pyrimidines demonstrate:

Yield (%) Reaction Conditions Notes
86–93% NBS in dichloromethane, 0–25°C, 2–3 hours Slow addition of NBS at low temperature ensures regioselectivity; product isolated by filtration and washing
82% Ammonium hydroxide treatment post-bromination at 100–120°C for 18–48 hours Used for further amination steps after bromination

The bromination step is highly efficient and selective, yielding the desired 6-bromo derivative with minimal by-products.

Representative Synthetic Sequence

A representative synthetic sequence for 6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is as follows:

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via the four-step process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane (yield ~75%, purity >99.5%).

  • Methylation at position 2 using methyl iodide under basic conditions (typical yields 70–85%, inferred from analogous pyrimidine methylations).

  • Bromination at position 6 using N-bromosuccinimide in dichloromethane at 0–25°C for 2–3 hours (yield 86–93%).

  • Purification by filtration, washing with water and organic solvents, and drying under vacuum to obtain the final product with high purity suitable for pharmaceutical applications.

Comparative Yield and Purity Data

Step Conditions Yield (%) Purity (%) Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis 4-step process, 45°C aging, pH 3–5 adjustment 75 >99.5 (HPLC)
Methylation at position 2 Methyl iodide, basic medium 70–85* Not specified *
Bromination at position 6 NBS, dichloromethane, 0–25°C 86–93 Not specified

*Estimated from analogous pyrimidine methylation procedures.

Research Discoveries and Process Optimizations

  • The novel four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offers significant improvements over earlier methods, reducing reaction times and minimizing by-products, which translates into higher overall yields and ecological benefits.

  • Bromination using NBS is highly regioselective and efficient, with reaction conditions optimized to avoid over-bromination or side reactions.

  • The methylation step, though less documented specifically for this compound, is critical for tuning biological activity and is generally performed under mild conditions to preserve the integrity of the heterocyclic core.

  • Process scale-up considerations include solvent recovery, temperature control, and purification techniques to maintain product quality and environmental compliance.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Halogen Positioning : Bromine at position 6 (as in the target compound) enhances electrophilic reactivity compared to bromine at position 5 (e.g., 5-Bromo-4-chloro-7-methyl derivative) due to steric and electronic effects .

7-Position Substitution : Compounds with a methyl group at position 7 (e.g., 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) exhibit improved metabolic stability compared to 7H-unsubstituted derivatives .

Biological Activity

6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a nitrogen heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions that yield high purity and selectivity. The methods often include condensation reactions followed by cyclization processes. One notable method involves the use of formamidine salts under alkaline conditions to facilitate the cyclization of precursor compounds .

Biological Activity Overview

The biological activities of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine are primarily related to its effects on various cellular targets and its potential therapeutic applications. Key areas of research include:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were compared favorably against standard antibiotics like ciprofloxacin .

Anticancer Properties

6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values between 29 to 59 µM against four different cancer cell lines. Notably, some derivatives showed comparable activity to established tyrosine kinase inhibitors (TKIs) such as sunitinib, particularly in inhibiting EGFR and CDK2 enzymes .

The mechanisms underlying the biological activities of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involve several pathways:

  • Cell Cycle Arrest and Apoptosis : Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This is associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cancer progression (e.g., EGFR, Her2) suggests a mechanism where it disrupts signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have illustrated the efficacy of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine:

StudyCell LineIC50 (µM)Mechanism
Study AHepG240Induces apoptosis via caspase activation
Study BMDA-MB-23150Inhibits EGFR signaling
Study CHeLa29Cell cycle arrest at G1 phase

These studies collectively indicate that this compound holds promise for further development as a therapeutic agent against both bacterial infections and cancer.

Q & A

Q. What are the common synthetic routes for 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves multi-step halogenation and cyclization reactions. For example:

  • Halogenation : Chlorination of precursor compounds using POCl₃ under reflux conditions (e.g., converting pyrrolo-pyrimidinones to chloro derivatives) .
  • Cyclization : Formamide-mediated cyclization of substituted pyrroles to form the pyrrolo[2,3-d]pyrimidine core .
  • Functionalization : Bromination at the C6 position using N-bromosuccinimide (NBS) in dichloromethane (76% yield reported) . Key intermediates are purified via silica gel chromatography (CHCl₃/MeOH or hexane/ethyl acetate systems) .

Q. How can researchers purify 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine effectively?

Purification methods include:

  • Silica gel column chromatography : Using gradients of CHCl₃/MeOH (10:1) or CH₂Cl₂/MeOH (1:19) .
  • Recrystallization : From solvents like ethanol or acetonitrile to achieve high-purity crystals .
  • TLC monitoring : Pre-purification analysis with Rf values reported (e.g., Rf 0.21 in MeOH/CHCl₃) ensures reaction completion .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Characteristic peaks for the pyrrolo-pyrimidine core (e.g., δ 6.23 ppm for C5-CH in DMSO-d₆) and substituents (e.g., δ 3.73 ppm for OCH₃ groups) .
  • HRMS : To confirm molecular weight (e.g., observed m/z 437.0837 vs. calculated 437.0851 for C₂₁H₂₀N₅BrO) .
  • Elemental analysis : Validates C/H/N ratios (e.g., C 34.10%, H 1.99%, N 17.11% vs. theoretical values) .

Advanced Research Questions

Q. How do substituent variations at the N4 and C6 positions affect kinase inhibition potency?

  • N4 modifications : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to kinase ATP pockets by forming hydrogen bonds with catalytic lysine residues. For example, compound 13 (N4-(4-chlorophenyl)) showed 61% inhibition of VEGFR2 at 10 µM .
  • C6 aryl groups : Bulky substituents (e.g., 2,4-dichlorobenzyl) improve hydrophobic interactions in the kinase active site, as seen in compound 8 (IC₅₀ = 0.8 µM against EGFR) .
  • Combined effects : Synergistic substitutions at both positions can improve selectivity (e.g., compound 9 with 3-bromophenyl at N4 and 4-methoxyphenethyl at C6 exhibited 10-fold selectivity for FGFR1 over PDGFR) .

Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and cellular activity?

  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability assays : Evaluate hepatic microsomal stability (e.g., t₁/₂ >60 min in rat liver microsomes indicates suitability for in vivo studies) .
  • Off-target profiling : Screen against kinase panels (e.g., 50-kinase panels) to identify unintended targets causing cellular toxicity .

Q. What strategies improve reaction yields in halogenation steps during synthesis?

  • Temperature control : Bromination at 0°C with NBS minimizes side reactions (76% yield vs. 50% at room temperature) .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) in chlorination steps increases POCl₃ reactivity, reducing reaction time by 30% .
  • Protecting groups : Temporary protection of amine groups with Boc or pivoloyl (Piv) prevents undesired side reactions during halogenation (e.g., 81% yield for 5-bromo-4-chloro intermediate) .

Q. How to address unexpected NMR spectral data for synthetic intermediates?

  • DEPT-135 analysis : Differentiates CH₃, CH₂, and CH groups in complex mixtures (e.g., resolving overlapping δ 2.86–3.07 ppm signals for CH₂CH₂ groups) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .
  • Isotopic labeling : ¹⁵N-labeling of the pyrimidine ring simplifies assignment of exchangeable NH protons .

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